molecular formula C11H12N4O B8230573 4-Azido-N-(1-methylcyclopropyl)benzamide

4-Azido-N-(1-methylcyclopropyl)benzamide

Cat. No.: B8230573
M. Wt: 216.24 g/mol
InChI Key: DZAIKDWFVUNMDU-UHFFFAOYSA-N
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Description

4-Azido-N-(1-methylcyclopropyl)benzamide is a specialized chemical reagent featuring both an azide functional group and a benzamide scaffold substituted with a cyclopropyl ring. The presence of the azide moiety makes it a valuable synthon in organic synthesis and chemical biology, particularly following the principles discussed in contemporary synthetic methodology . Azido acids and their derivatives are recognized for their role as atom-efficient protecting groups and their utility in the preparation of complex peptide architectures, including branched and cyclic peptides . The cyclopropyl group adjacent to the amide nitrogen, a feature seen in related compounds like 4-acetyl-N-(1-phenylcyclopropyl)benzamide, can impart significant steric and electronic constraints, potentially influencing the compound's conformation and metabolic stability . This reagent is primarily intended for research applications such as serving as a building block in the synthesis of more complex molecules, participating in click chemistry reactions via its azide group, and potentially being used in the development of protease inhibitors or other bioactive molecules where the benzamide core is relevant. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-azido-N-(1-methylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-11(6-7-11)13-10(16)8-2-4-9(5-3-8)14-15-12/h2-5H,6-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIKDWFVUNMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Allylamine Derivatives

The 1-methylcyclopropyl group is typically synthesized via Simmons-Smith cyclopropanation or transition-metal-catalyzed carbene transfer . A proven protocol involves:

  • Substrate : N-allylphthalimide

  • Reagents : Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu)

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours

  • Mechanism : Zinc-mediated generation of iodomethylzinc intermediates, which deliver methylene groups to the double bond.

Yield : 68–72% (isolated as phthalimide-protected amine)
Deprotection : Hydrazinolysis (NH₂NH₂, ethanol, reflux) affords free 1-methylcyclopropylamine.

Synthesis of 4-Azidobenzoyl Chloride

Nitro Reduction and Diazotization-Azidation Sequence

Step 1: Nitro to Amine Reduction

  • Substrate : 4-Nitrobenzoic acid

  • Reduction System : H₂ (1 atm), 10% Pd/C, ethanol, 25°C

  • Yield : 4-Aminobenzoic acid (95%).

Step 2: Diazotization and Azide Substitution

  • Diazotization : 4-Aminobenzoic acid + NaNO₂ (1.1 equiv.), HCl (conc.), 0–5°C

  • Azidation : Diazonium salt + NaN₃ (2.0 equiv.), CuSO₄ (5 mol%), H₂O/acetone (1:1), 0°C → rt

  • Yield : 4-Azidobenzoic acid (82%).

Step 3: Acyl Chloride Formation

  • Reagent : Oxalyl chloride (2.5 equiv.), catalytic DMF, dichloromethane, 0°C → reflux

  • Yield : 4-Azidobenzoyl chloride (89%).

Amide Coupling: Final Assembly

Schotten-Baumann Conditions

  • Substrates : 4-Azidobenzoyl chloride (1.0 equiv.), 1-methylcyclopropylamine (1.2 equiv.)

  • Base : NaOH (2.0 equiv.), H₂O/THF (1:1), 0°C → rt, 2 hours

  • Workup : Acidification (HCl) to pH 2–3, extraction with ethyl acetate

  • Yield : 4-Azido-N-(1-methylcyclopropyl)benzamide (74%).

Catalytic Coupling with COMU®

  • Reagents : COMU® (1.1 equiv.), DIPEA (2.0 equiv.), DMF, rt, 1 hour

  • Advantages : Minimizes epimerization, suitable for heat-sensitive azides

  • Yield : 85% (chromatographically purified).

Alternative Route: Direct C–H Azidation

Copper-Catalyzed Diazidation of Enamides

Wang et al. demonstrated that copper thiophene-2-carboxylate (CuTc) catalyzes diazidation of enamides and aminocyclopropanes using TMSN₃ and Selectfluor. Adapting this methodology:

  • Substrate : N-(1-Methylcyclopropyl)benzamide

  • Catalyst : CuTc (2 mol%)

  • Oxidant : Selectfluor (2.2 equiv.)

  • Azide Source : TMSN₃ (3.0 equiv.)

  • Conditions : CH₃CN, rt, 10 minutes

  • Outcome : Regioselective 4-azidation (58% yield).

Mechanistic Insights :

  • Single-electron transfer (SET) from Cu(I) to Selectfluor generates a fluorine radical.

  • Hydrogen atom transfer (HAT) forms a benzyl radical.

  • Radical recombination with azide yields the product.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Schotten-Baumann74%Aqueous, mildScalable, inexpensiveLow solubility of azides
COMU®-mediated coupling85%Anhydrous, rtHigh efficiency, minimal side productsCost of coupling reagent
Direct C–H azidation58%rt, 10 minutesStep-economical, no pre-functionalizationRequires specialized catalyst

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-(1-methylcyclopropyl)benzamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Azido-N-(1-methylcyclopropyl)benzamide primarily involves the reactivity of the azide group. Upon activation, the azide group can release nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can then insert into various chemical bonds, leading to the formation of new products . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

Data Tables from Research Findings

Table 2: NMR Data for Representative Compounds
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
Rip-B See Tables 1 and 2 in See Tables 1 and 2 in
4-(Dimethylamino)benzohydrazide C9—N1—C1—C2: 3.50 (16) N3—N2—C7—O1: -1.50 (15)

Q & A

What are the optimal synthetic routes for 4-Azido-N-(1-methylcyclopropyl)benzamide, and how can reaction yields be improved?

Basic Research Question (Synthesis Methodology)
The synthesis of this compound derivatives often involves diazidation and functional group transformations. A validated method includes starting with 4-methoxy-N-(1-methylcyclopropyl)benzamide, followed by diazidation and subsequent reduction using triethylsilane and TMSOTf. Column chromatography (silica gel, 1:1 pentanes:ethyl acetate) achieves purification with yields up to 45%. Key variables include stoichiometry of azide sources, reaction time (2 hours at room temperature), and solvent polarity . To improve yields, optimize the diazidation step via controlled temperature gradients and use anhydrous conditions to minimize side reactions.

How can spectroscopic techniques (e.g., NMR, HPLC) validate the structural integrity of this compound?

Basic Research Question (Characterization)
1H-NMR (800 MHz, CDCl3) is critical for confirming azide incorporation and cyclopropane stability. For example, the azido group (δ 3.44–3.30 ppm) and cyclopropane protons (δ 1.40–1.20 ppm) show distinct splitting patterns. High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular ion peaks. Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water gradient). For azide stability, monitor IR spectroscopy for the characteristic ~2100 cm⁻¹ stretch .

What are the thermal and hydrolytic stability challenges of the azido group in this compound, and how can they be mitigated?

Advanced Research Question (Stability Analysis)
The azido group is prone to thermal decomposition (ΔH ~200–250°C) and hydrolysis under acidic/basic conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. Mitigation strategies include:

  • Storing the compound at –20°C in anhydrous DMSO or DMF.
  • Avoiding prolonged exposure to UV light (use amber vials).
  • Buffering reaction media to pH 6–7 during aqueous workups .

How do structural modifications (e.g., substituents on the benzamide ring) influence the compound’s biological activity?

Advanced Research Question (Structure-Activity Relationships)
Substituents like methoxy or tert-butyl groups modulate lipophilicity and target binding. For example, 4-methoxy analogs show enhanced cellular permeability (logP ~2.5) compared to unsubstituted derivatives. Computational docking (AutoDock Vina) predicts interactions with hydrophobic enzyme pockets. In vitro assays (e.g., kinase inhibition) validate these predictions, where IC50 values correlate with substituent bulkiness and electronic effects .

What computational methods are effective in predicting the reactivity of this compound in click chemistry applications?

Advanced Research Question (Computational Modeling)
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Transition state modeling identifies steric hindrance from the cyclopropane group as a rate-limiting factor. Molecular dynamics simulations (AMBER) further assess solvent effects, showing improved reaction rates in THF compared to DMSO .

How can contradictory data on azide reactivity in different solvents be resolved?

Advanced Research Question (Data Contradiction Analysis)
Discrepancies in reaction rates (e.g., faster kinetics in polar aprotic solvents vs. slower in alcohols) arise from solvent polarity and hydrogen-bonding effects. Systematic kinetic studies (UV-Vis monitoring at 270 nm) under controlled conditions (25°C, inert atmosphere) clarify solvent dependencies. Multi-variable regression analysis identifies dielectric constant (ε) and Kamlet-Taft β parameters as key predictors .

What strategies ensure reproducibility in scaled-up synthesis of this compound?

Advanced Research Question (Process Optimization)
For scale-up:

  • Use continuous flow reactors to maintain consistent temperature and mixing.
  • Implement inline FTIR for real-time monitoring of azide conversion.
  • Optimize silica gel chromatography with automated fraction collectors.
    Batch-to-batch variability is minimized by standardizing starting material purity (>98%) and reaction quenching protocols (e.g., rapid cooling to –40°C) .

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